Cas no 1708401-76-6 (4-Oxo-2-piperidin-1-yl-6,7,8,9-tetrahydro-4H-quinolizine-1-carboxylic acid methyl ester)
4-Oxo-2-piperidin-1-yl-6,7,8,9-tetrahydro-4H-quinolizine-1-carboxylic acid methyl ester Chemical and Physical Properties
Names and Identifiers
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- 4-Oxo-2-piperidin-1-yl-6,7,8,9-tetrahydro-4H-quinolizine-1-carboxylic acid methyl ester
- 2H-Quinolizine-9-carboxylic acid, 1,3,4,6-tetrahydro-6-oxo-8-(1-piperidinyl)-, methyl ester
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- Inchi: 1S/C16H22N2O3/c1-21-16(20)15-12-7-3-6-10-18(12)14(19)11-13(15)17-8-4-2-5-9-17/h11H,2-10H2,1H3
- InChI Key: KALKGFJKHZNZJH-UHFFFAOYSA-N
- SMILES: C1C2N(C(=O)C=C(N3CCCCC3)C=2C(OC)=O)CCC1
4-Oxo-2-piperidin-1-yl-6,7,8,9-tetrahydro-4H-quinolizine-1-carboxylic acid methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM510038-1g |
Methyl6-oxo-8-(piperidin-1-yl)-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate |
1708401-76-6 | 97% | 1g |
$676 | 2022-09-02 |
4-Oxo-2-piperidin-1-yl-6,7,8,9-tetrahydro-4H-quinolizine-1-carboxylic acid methyl ester Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
Additional information on 4-Oxo-2-piperidin-1-yl-6,7,8,9-tetrahydro-4H-quinolizine-1-carboxylic acid methyl ester
4-Oxo-2-piperidin-1-yl-6,7,8,9-tetrahydro-4H-quinolizine-1-carboxylic acid methyl ester
The compound 4-Oxo-2-piperidin-1-yl-6,7,8,9-tetrahydro-4H-quinolizine-1-carboxylic acid methyl ester (CAS No. 1708401-76-6) is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of quinolizine derivatives, which have been extensively studied for their unique structural properties and biological activities. The molecule features a quinolizine ring system with a piperidine substituent and a methyl ester group, making it a versatile compound for further functionalization and exploration.
Recent studies have highlighted the importance of quinolizine derivatives in drug discovery, particularly in the development of anticancer agents. The quinolizine core of this compound has been shown to exhibit potent antiproliferative activity against various cancer cell lines. The presence of the piperidine group further enhances the molecule's pharmacokinetic properties, making it an attractive candidate for medicinal chemistry research. Additionally, the methyl ester group provides an additional site for chemical modification, enabling researchers to explore its potential as a prodrug or a delivery vehicle for bioactive molecules.
The synthesis of 4-Oxo-2-piperidin-1-yl... involves a multi-step process that combines principles from organic synthesis and heterocyclic chemistry. Key steps include the formation of the quinolizine ring system through cyclization reactions and the subsequent introduction of the piperidine and methyl ester groups. These steps require precise control over reaction conditions to ensure high yields and purity of the final product. The compound's structure has been confirmed through advanced analytical techniques such as NMR spectroscopy and mass spectrometry.
From an application standpoint, this compound has shown promise in several areas. In pharmacology, its ability to modulate key cellular pathways makes it a valuable tool for studying disease mechanisms. In materials science, its structural rigidity and functional groups make it a candidate for applications in supramolecular chemistry and nanotechnology. Furthermore, its synthesis serves as a model for developing more efficient routes to similar compounds with enhanced biological profiles.
Recent advancements in computational chemistry have also contributed to our understanding of this compound's properties. Molecular modeling studies have revealed insights into its interaction with biological targets at the molecular level. These studies have identified key residues that are critical for binding affinity, providing guidance for further optimization of the molecule's pharmacological properties.
In conclusion, 4-Oxo-2-piperidin... is a multifaceted compound with significant potential across diverse fields. Its unique structure, combined with recent research findings, positions it as an important molecule for future scientific exploration and application development.
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